molecular formula C10H13N5O3 B13384895 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- CAS No. 72-90-2

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-

Cat. No.: B13384895
CAS No.: 72-90-2
M. Wt: 251.24 g/mol
InChI Key: XGYIMTFOTBMPFP-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-: is a compound that belongs to the class of purine nucleosides. It is structurally related to adenosine, a naturally occurring nucleoside that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a sugar moiety. One common method is the reaction of 6-chloropurine with 5-deoxy-alpha-D-xylofuranose under acidic conditions to form the desired nucleoside . The reaction is usually carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted nucleosides, which may have different biological activities .

Scientific Research Applications

Chemistry

In chemistry, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its role in cellular processes. It can be used as a probe to investigate the mechanisms of nucleoside transport and metabolism in cells .

Medicine

In medicine, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- has shown promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for the development of new therapeutic drugs .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- apart from these similar compounds is its unique sugar moiety, which can confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for the development of novel therapeutic agents with potentially improved efficacy and reduced side effects .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIMTFOTBMPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863448
Record name 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55670-08-1, 4152-76-5, 72-90-2
Record name NSC102642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC86102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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